molecular formula C3H2BrClO B14705998 3-Bromoprop-2-enoyl chloride CAS No. 22038-54-6

3-Bromoprop-2-enoyl chloride

Cat. No.: B14705998
CAS No.: 22038-54-6
M. Wt: 169.40 g/mol
InChI Key: HNKIPTQMSMZDLM-UHFFFAOYSA-N
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Description

3-Bromoprop-2-enoyl chloride is an organic compound with the molecular formula C3H3BrOCl. It is a derivative of prop-2-enoyl chloride, where a bromine atom is substituted at the third carbon position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoprop-2-enoyl chloride can be synthesized through the reaction of prop-2-enoyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination at the third carbon position.

Industrial Production Methods

In industrial settings, this compound is produced by the bromination of prop-2-enoyl chloride using bromine or hydrobromic acid. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromoprop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a catalyst.

    Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted prop-2-enoyl derivatives.

    Addition Reactions: The products are typically addition compounds with extended carbon chains.

    Elimination Reactions: The major products are alkenes.

Scientific Research Applications

3-Bromoprop-2-enoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-enoyl chloride involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Bromide:

    Allyl Bromide:

Uniqueness

3-Bromoprop-2-enoyl chloride is unique due to the presence of both a bromine atom and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including nucleophilic substitution, addition, and elimination, sets it apart from similar compounds.

Properties

CAS No.

22038-54-6

Molecular Formula

C3H2BrClO

Molecular Weight

169.40 g/mol

IUPAC Name

3-bromoprop-2-enoyl chloride

InChI

InChI=1S/C3H2BrClO/c4-2-1-3(5)6/h1-2H

InChI Key

HNKIPTQMSMZDLM-UHFFFAOYSA-N

Canonical SMILES

C(=CBr)C(=O)Cl

Origin of Product

United States

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